![molecular formula C21H14FN3O2 B2867059 3-氟-N-[2-(3-氧代-4H-喹喔啉-2-基)苯基]苯甲酰胺 CAS No. 871225-61-5](/img/structure/B2867059.png)

3-氟-N-[2-(3-氧代-4H-喹喔啉-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

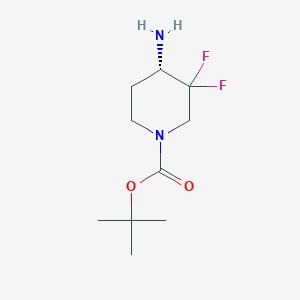

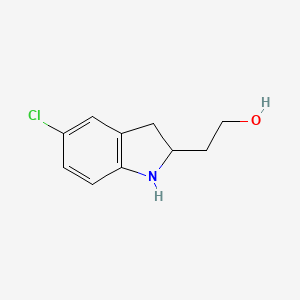

“3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” consists of a quinoxaline core with a fluoro-substituted phenyl group attached via an amide linkage . The exact structure can be represented by the SMILES string: C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)F)NC(=O)C4=CC=CS4 .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” can undergo would depend on the reaction conditions and reagents used.科学研究应用

PET 成像放射性配体的开发

喹喔啉衍生物因其在开发用于正电子发射断层扫描 (PET) 成像的放射性配体中的用途而受到探索。例如,标记有碳-11 的新型喹啉-2-甲酰胺衍生物已显示出用于体内外周苯二氮卓受体 (PBR) 的非侵入性评估的前景,表明可以合成类似的化合物用于特定受体靶向和各种疾病的成像,包括神经系统疾病 (Matarrese 等人,2001)。

抗菌剂

含氟喹唑啉酮和噻唑烷酮杂交物的合成显示出潜在的抗菌活性。此类化合物,包括氟取代衍生物,已显示出对各种细菌和真菌的显着的体外抗菌效力,表明了开发新的抗菌剂的途径,其中可能包括研究化合物作为候选物 (Desai 等人,2013)。

金属离子的化学传感器

氟代喹喔啉衍生物已被用作金属离子的化学传感器,表现出优异的选择性和灵敏度。此类化学传感器的设计通常利用氟化化合物的独特电子特性来实现金属离子检测的高特异性,这在环境监测和生物化学研究中至关重要 (Li 等人,2014)。

绿色化学合成

对氟代甲酰胺及其与喹喔啉-2(1H)-酮相互作用的绿色化学合成的研究突出了开发环境友好型化学工艺的重要性。此类研究不仅扩展了合成方法的范围,而且还强调了氟化化合物在推进可持续化学实践中的作用 (Xuan 等人,2022)。

属性

IUPAC Name |

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O2/c22-14-7-5-6-13(12-14)20(26)24-16-9-2-1-8-15(16)19-21(27)25-18-11-4-3-10-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMQICQFVSWEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)

![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)

![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)